

Assessing the In Vitro Efficacy of BMS-986235: Application Notes and Protocols

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Compound of Interest

Compound Name: BMS-986235

Cat. No.: B1192409

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Introduction

BMS-986235, also known as LAR-1219, is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) that plays a critical role in regulating inflammatory responses.[1][2][3][4] As a pro-resolving agent, **BMS-986235** holds therapeutic potential for conditions driven by chronic inflammation, such as heart failure.[1] These application notes provide a summary of the in vitro efficacy of **BMS-986235** and detailed protocols for key assays to assess its activity.

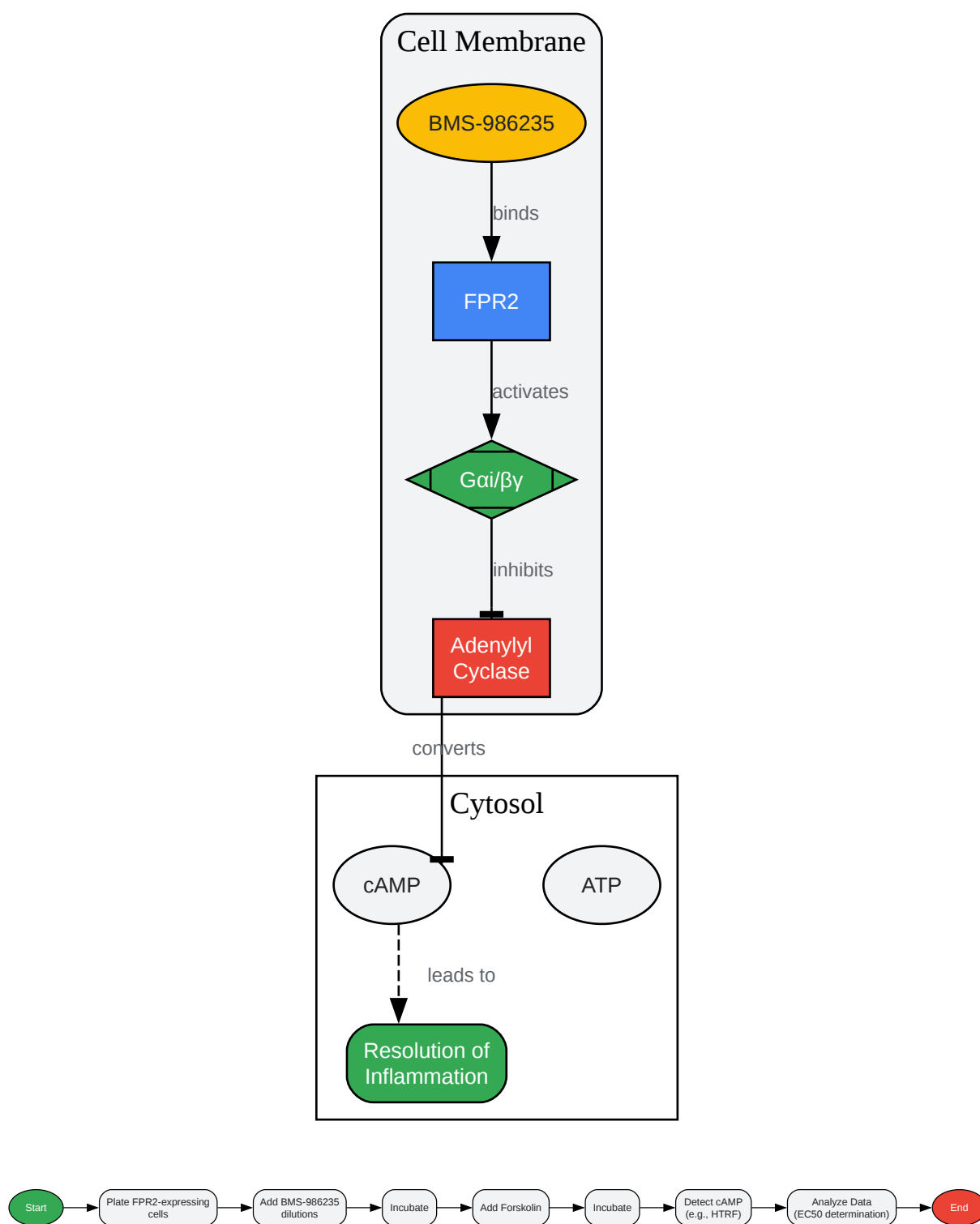
Data Presentation

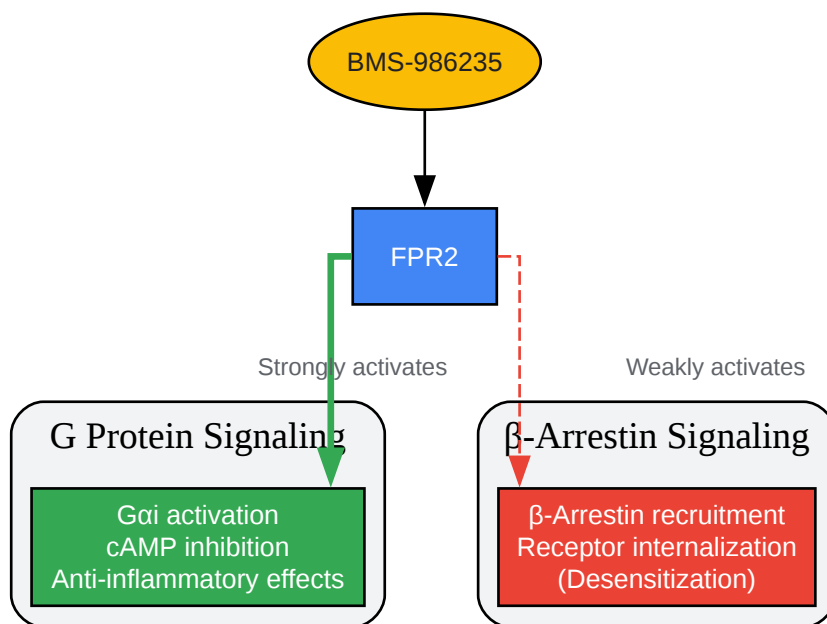
The following table summarizes the quantitative in vitro efficacy data for **BMS-986235**.

Parameter	Species/Target	Assay Type	Value	Reference
EC50	Human FPR2	G protein activation	0.41 nM	
Mouse FPR2	G protein activation	3.4 nM		
Human FPR1	G protein activation	2800 nM		
Human Gai1	BRET	5-13 nM		
Human Gai2	BRET	5-13 nM		
Human Gai3	BRET	5-13 nM		
Human GaoA	BRET	5-13 nM		
Human GaoB	BRET	5-13 nM		
IC50	HL-60 cells	Neutrophil Chemotaxis	57 nM	

Signaling Pathway and Mechanism of Action

BMS-986235 exerts its effects by selectively activating FPR2. As a GPCR, FPR2 activation by **BMS-986235** initiates intracellular signaling cascades, primarily through the G α i subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, **BMS-986235** has been shown to promote the resolution of inflammation by inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis. Interestingly, **BMS-986235** exhibits biased agonism, showing a preference for G protein signaling over the β -arrestin recruitment pathway.





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